3-methoxy-N-methyl-2-nitroaniline

Description

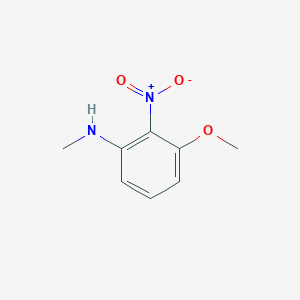

Chemical Structure: 3-Methoxy-N-methyl-2-nitroaniline (CAS: N/A; Ref: 3D-TVB57595) is an aromatic amine derivative with the molecular formula C₈H₉N₂O₃, featuring a methoxy (-OCH₃) group at the 3-position, a nitro (-NO₂) group at the 2-position, and a methyl-substituted amine (-NHCH₃) at the 1-position of the benzene ring .

Properties

IUPAC Name |

3-methoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-4-3-5-7(13-2)8(6)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKJIVQOMVSADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-methyl-2-nitroaniline typically involves nitration and methylation reactions. One common method is the nitration of 3-methoxyaniline, followed by methylation of the resulting nitroaniline. The nitration process involves treating 3-methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Reduction: 3-methoxy-N-methyl-2-aminoaniline.

Oxidation: Corresponding quinones.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-N-methyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-2-nitroaniline depends on its chemical interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups influence the compound’s solubility and reactivity, affecting its interaction with molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Electronic and Reactivity Differences

Electron-Donating vs. Withdrawing Groups :

- The methoxy group in this compound is electron-donating via resonance, which may deactivate the benzene ring toward electrophilic substitution but enhance stability in nucleophilic environments .

- Nitro groups (strong electron-withdrawing) increase acidity of the amine hydrogen and direct further substitutions to meta/para positions .

- Its dimethylamine substituent reduces hydrogen-bonding capacity compared to the methylamine in this compound . N-Benzyl-3-nitroaniline () has a bulky benzyl group, which may sterically hinder reactions but improve solubility in non-polar solvents .

Biological Activity

3-Methoxy-N-methyl-2-nitroaniline (CAS Number: 1143575-95-4) is an organic compound that belongs to the class of nitroanilines. It features a benzene ring substituted with methoxy, methyl, and nitro groups, contributing to its unique chemical properties. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 182.18 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

| pKa | Not determined |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest, likely mediated by reactive intermediates formed during metabolic activation.

The biological activity of this compound is attributed to its ability to undergo bioreduction, converting the nitro group into an amino group, which can then interact with various cellular targets. This transformation enhances its reactivity and potential for biological interactions.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other nitroanilines for antimicrobial activity:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 4-Methoxy-2-nitroaniline | S. aureus | 12 |

| N-Methyl-4-nitroaniline | P. aeruginosa | 10 |

This table illustrates that this compound exhibited superior activity against E. coli compared to its analogs.

Study on Anticancer Effects

In another study assessing the anticancer potential, the compound was evaluated on MCF-7 breast cancer cells:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations lead to increased cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.